molecular formula C15H14N2O3 B041159 Diphenylhydantoic acid CAS No. 6802-95-5

Diphenylhydantoic acid

Número de catálogo: B041159
Número CAS: 6802-95-5
Peso molecular: 270.28 g/mol
Clave InChI: UESCARMREGSPTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Diphenylhydantoic acid, also known as 5,5-Diphenylhydantoin , primarily targets the voltage-sensitive sodium channels in the brain, especially in the motor cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.

Mode of Action

The compound interacts with its targets by blocking these sodium channels . This action results in a delay in the electrical recovery of neurons, thereby stabilizing the threshold against hyperexcitability . This mechanism helps to prevent the rapid, repetitive firing of electrical signals, which can lead to seizures.

Pharmacokinetics

The pharmacokinetic properties of this compound include a high degree of protein binding (90%) and a biological half-life ranging from 7 to 42 hours . The compound is excreted unchanged in urine up to 5% . These properties influence the bioavailability of the compound, with the high protein binding potentially prolonging its action and the excretion in urine contributing to its elimination from the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal activity. By blocking sodium channels and delaying electrical recovery, the compound helps to prevent the abnormal, rapid firing of neurons that can lead to seizures. This action makes it an effective treatment for conditions like epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and its stability at temperatures between 2-8°C can affect its pharmacokinetic properties and therapeutic effectiveness. Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the compound’s action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenylhydantoic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzil with urea in the presence of a base, such as sodium ethoxide, to form the intermediate diphenylhydantoin. This intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of advanced purification techniques such as recrystallization and chromatography to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Diphenylhydantoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Actividad Biológica

Diphenylhydantoic acid (DPHA), also known as 5,5-Diphenylhydantoin, is a compound that has garnered attention for its biological activities, particularly in the context of its relationship with the anticonvulsant drug phenytoin. This article provides a comprehensive overview of the biological activity of DPHA, including its pharmacokinetics, mechanisms of action, and implications for therapeutic applications.

Overview

DPHA is primarily recognized as a metabolite of phenytoin, a widely used anticonvulsant medication. Its structural formula is C15H14N2O3C_{15}H_{14}N_{2}O_{3}, and it exhibits significant pharmacological properties that influence neuronal activity by modulating sodium channels.

Pharmacokinetics

The pharmacokinetic profile of DPHA reveals several key characteristics:

  • Protein Binding : Approximately 90% of DPHA binds to plasma proteins, which affects its bioavailability and distribution within the body.
  • Half-Life : The biological half-life of DPHA ranges from 7 to 42 hours, indicating variability in metabolism and clearance rates among individuals.

DPHA's mechanism primarily involves the inhibition of sodium channels in neuronal cells. This action stabilizes neuronal membranes and prevents excessive neuronal firing, which is crucial in managing seizure disorders. The compound's ability to delay electrical recovery contributes to its efficacy as an anticonvulsant agent.

Anticonvulsant Properties

Research indicates that DPHA shares similar pharmacological properties with phenytoin but exhibits lower embryotoxicity. In studies involving mice, DPHA did not induce significant teratogenic effects compared to phenytoin, suggesting a safer profile for certain populations . This finding is particularly relevant for pregnant individuals requiring anticonvulsant therapy.

Metabolism and Toxicity

DPHA undergoes metabolic conversion primarily into glucuronic acid conjugates. The major metabolite identified is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), with interspecies variations noted in metabolic pathways. For instance, humans predominantly excrete levorotatory p-HPPH, while dogs produce a mix of both levorotatory and dextrorotatory forms.

Case Studies and Research Findings

  • Embryotoxicity Comparison :
    • A study assessed the embryotoxic effects of phenytoin versus DPHA. Phenytoin at doses of 87.5 mg/kg resulted in significant orofacial anomalies in embryos, while equivalent doses of DPHA did not produce statistically significant teratogenic effects .
  • Probabilistic Safety Assessment :
    • Researchers applied probabilistic methods to evaluate the safety limits for DPHA as an impurity in fosphenytoin formulations. A no-observed-effect level (NOEL) was established at 15 mg/kg based on rat studies, leading to a recommended limit of 3.0% for DPHA content in human formulations .

Data Table: Comparison of Biological Activities

Parameter This compound (DPHA) Phenytoin
Protein Binding 90%~90%
Biological Half-Life 7-42 hours24 hours
Teratogenicity Low (no significant anomalies)High (85% anomalies at high doses)
Major Metabolite HPPHHPPH
Sodium Channel Blocker YesYes

Propiedades

IUPAC Name

2-(carbamoylamino)-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESCARMREGSPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987446
Record name {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6802-95-5
Record name Diphenylhydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6802-95-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLHYDANTOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylhydantoic acid
Reactant of Route 2
Reactant of Route 2
Diphenylhydantoic acid
Reactant of Route 3
Reactant of Route 3
Diphenylhydantoic acid
Reactant of Route 4
Diphenylhydantoic acid
Reactant of Route 5
Reactant of Route 5
Diphenylhydantoic acid
Reactant of Route 6
Reactant of Route 6
Diphenylhydantoic acid
Customer
Q & A

Q1: What is the relationship between Diphenylhydantoic acid and the anticonvulsant medications phenytoin and fosphenytoin?

A1: this compound (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant drug phenytoin and its prodrug, fosphenytoin []. Additionally, DPHA has been identified as a minor metabolite of phenytoin in various species, including humans [, ].

Q2: What is the primary metabolic pathway for this compound in the body?

A2: Research suggests that DPHA is not primarily metabolized through hydrolysis into this compound and α-aminodiphenylacetic acid, as previously thought []. Instead, a significant portion of DPHA is metabolized into glucuronic acid conjugates, predominantly the glucuronide of 5-(p-hydroxyphenyl)-5-phenythydantoin (HPPH) []. This metabolic pathway is observed in humans, dogs, and rats, albeit with interspecies variations in the amount of HPPH excreted [].

Q3: How does the embryotoxicity of this compound compare to phenytoin?

A3: Studies in mice have shown that DPHA exhibits significantly lower embryotoxicity compared to phenytoin []. While a dosage of 87.5 mg/kg of phenytoin resulted in 85% orofacial anomalies in mouse embryos, equimolar doses of DPHA administered during gestation days 11-13 did not induce a statistically significant incidence of such anomalies []. This suggests that unmetabolized phenytoin might be the primary teratogenic agent rather than its metabolite, DPHA [].

Q4: What are the implications of the varying stereoselectivity of this compound hydroxylation between species?

A4: Research highlights significant differences in the stereoselectivity of DPHA hydroxylation between dogs and humans []. Dogs primarily produce dextrorotatory m-HPPH and a mixture of levorotatory and dextrorotatory p-HPPH, while humans mainly excrete levorotatory p-HPPH with minimal m-HPPH []. This difference in metabolic handling necessitates careful consideration when extrapolating toxicological data from animal models to humans. Further research is crucial for understanding the implications of these species-specific metabolic variations on the safety and efficacy profiles of DPHA and related compounds.

Q5: How have probabilistic techniques been employed to assess the safety of this compound as an impurity in fosphenytoin formulations?

A5: Researchers have utilized probabilistic methods to determine a safe content limit for DPHA in fosphenytoin formulations []. A no-observed-effect level (NOEL) of 15 mg/kg, derived from a 2-week study in rats, was scaled allometrically based on body weight to estimate tolerable daily doses (TDDs) in humans []. By incorporating interindividual variability and selecting the lower percentiles of the population-based TDD distribution, a conservative DPHA content limit of 3.0% in fosphenytoin was determined, minimizing the risk of adverse effects in patients [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.